molecular formula C8H6F2O3S B2730210 3-Difluoromethanesulfonylbenzaldehyde CAS No. 2172561-60-1

3-Difluoromethanesulfonylbenzaldehyde

Cat. No.: B2730210
CAS No.: 2172561-60-1
M. Wt: 220.19
InChI Key: KZQKUIGANRSBSX-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylbenzaldehyde is an organic compound characterized by the presence of a difluoromethanesulfonyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Difluoromethanesulfonylbenzaldehyde typically involves the introduction of a difluoromethanesulfonyl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethanesulfonylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylbenzaldehyde is primarily related to its ability to undergo various chemical transformations. The difluoromethanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the aldehyde group can participate in redox reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

  • 3-Difluoromethoxybenzaldehyde
  • 3-Trifluoromethanesulfonylbenzaldehyde
  • 3-Difluoromethylbenzaldehyde

Comparison: 3-Difluoromethanesulfonylbenzaldehyde is unique due to the presence of both the difluoromethanesulfonyl and aldehyde functional groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 3-Difluoromethoxybenzaldehyde lacks the sulfonyl group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

3-(difluoromethylsulfonyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQKUIGANRSBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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